(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
(1R)-Chrysanthemolactone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Brand Name:
Vulcanchem
CAS No.:
14087-70-8
VCID:
VC20975180
InChI:
InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1
SMILES:
CC1(CC2C(C2(C)C)C(=O)O1)C
Molecular Formula:
C10H16O2
Molecular Weight:
168.23 g/mol
(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one
CAS No.: 14087-70-8
Cat. No.: VC20975180
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (1R)-Chrysanthemolactone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. |
|---|---|
| CAS No. | 14087-70-8 |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | (1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one |
| Standard InChI | InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
| Standard InChI Key | XAKBEOUVVTWXNF-BQBZGAKWSA-N |
| Isomeric SMILES | CC1(C[C@H]2[C@H](C2(C)C)C(=O)O1)C |
| SMILES | CC1(CC2C(C2(C)C)C(=O)O1)C |
| Canonical SMILES | CC1(CC2C(C2(C)C)C(=O)O1)C |
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